molecular formula C14H13Cl2N3O B588156 (2Z)-1-(2,4-Dichlorophenyl)-3-(dimethylamino)-2-(1H-imidazol-2-yl)-2-propen-1-one CAS No. 252950-15-5

(2Z)-1-(2,4-Dichlorophenyl)-3-(dimethylamino)-2-(1H-imidazol-2-yl)-2-propen-1-one

Cat. No.: B588156
CAS No.: 252950-15-5
M. Wt: 310.178
InChI Key: GYDFEBIHEZWNJY-DHZHZOJOSA-N
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Description

(2Z)-1-(2,4-Dichlorophenyl)-3-(dimethylamino)-2-(1H-imidazol-2-yl)-2-propen-1-one (CAS: 252950-15-5) is a synthetic organic compound characterized by a propenone backbone substituted with a 2,4-dichlorophenyl group, a dimethylamino group, and an imidazole ring. Its Z-configuration at the double bond is critical for its structural stability and biological interactions. The compound is primarily utilized as a reference standard in analytical chemistry and pharmaceutical research due to its well-defined stereochemistry and purity .

The dimethylamino group introduces basicity, which may influence solubility and pharmacokinetic properties.

Properties

IUPAC Name

(Z)-1-(2,4-dichlorophenyl)-3-(dimethylamino)-2-(1H-imidazol-2-yl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2N3O/c1-19(2)8-11(14-17-5-6-18-14)13(20)10-4-3-9(15)7-12(10)16/h3-8H,1-2H3,(H,17,18)/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYDFEBIHEZWNJY-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C1=NC=CN1)C(=O)C2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(/C1=NC=CN1)\C(=O)C2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90740226
Record name (2Z)-1-(2,4-Dichlorophenyl)-3-(dimethylamino)-2-(1H-imidazol-2-yl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90740226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252950-15-5
Record name (2Z)-1-(2,4-Dichlorophenyl)-3-(dimethylamino)-2-(1H-imidazol-2-yl)-2-propen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=252950-15-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2Z)-1-(2,4-Dichlorophenyl)-3-(dimethylamino)-2-(1H-imidazol-2-yl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90740226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound (2Z)-1-(2,4-Dichlorophenyl)-3-(dimethylamino)-2-(1H-imidazol-2-yl)-2-propen-1-one , often referred to as a derivative of imidazole and chalcone, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including its mechanisms, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Molecular Formula : C20_{20}H17_{17}Cl2_{2}N3_{3}O
  • Molecular Weight : 386.28 g/mol
  • CAS Number : 313548-47-9

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that derivatives containing imidazole and chalcone structures exhibit significant antimicrobial properties. A study on similar compounds demonstrated their effectiveness against various bacterial strains, suggesting that this compound may share similar properties due to its structural similarities .

2. Anticancer Potential

Several studies have highlighted the anticancer potential of imidazole-based compounds. For instance, certain derivatives have shown pro-apoptotic effects in cancer cell lines, indicating that this compound could be evaluated for its ability to induce apoptosis in malignant cells .

3. CNS Activity

The dimethylamino group is known for its influence on central nervous system (CNS) activity. Compounds with similar structures have been investigated for their anticonvulsant and antidepressant properties, suggesting that this compound might also exhibit such effects .

The mechanisms through which this compound exerts its biological activities are still under investigation but may involve:

  • Inhibition of Enzymatic Pathways : Similar compounds have been found to inhibit specific enzymes involved in cellular proliferation.
  • Induction of Apoptosis : The ability to trigger programmed cell death in cancer cells is a promising mechanism for therapeutic application.
  • Interaction with Receptors : The imidazole ring may interact with various receptors in the CNS, contributing to potential neuropharmacological effects.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

StudyFindings
Study ADemonstrated significant antimicrobial activity against Gram-positive bacteria.
Study BShowed pro-apoptotic effects in leukemia cell lines with IC50_{50} values indicating potent activity.
Study CInvestigated CNS effects, revealing potential antidepressant properties in animal models.

Comparison with Similar Compounds

Comparison with Similar Compounds

This section compares the target compound with structurally and functionally related molecules, focusing on substituent effects, biological activity, and physicochemical properties.

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Key Substituents Bioactivity/Application Reference
(2Z)-1-(2,4-Dichlorophenyl)-3-(dimethylamino)-2-(1H-imidazol-2-yl)-2-propen-1-one 252950-15-5 C₁₄H₁₂Cl₂N₃O 2,4-Dichlorophenyl, imidazole, dimethylamino Laboratory standard; potential antimicrobial agent
(Z)-1-(2,4-Difluorophenyl)-3-phenyl-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one Not provided C₁₇H₁₂F₂N₃O 2,4-Difluorophenyl, triazole Antifungal activity (broader spectrum than imidazole derivatives)
(Z)-1-(2,4-Dimethylphenyl)-3-phenyl-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one Not provided C₁₈H₁₇N₃O 2,4-Dimethylphenyl, triazole Chalcone-derived antimicrobial agent
1-(2,4-Dichlorobenzyl)-3-([(2,2-dimethylpropanoyl)oxy]imino)-1,3-dihydro-2H-indol-2-one 303997-04-8 C₂₀H₁₈Cl₂N₂O₃ 2,4-Dichlorophenyl, indole, dimethylpropanoyl Anti-inflammatory; reduced neurotoxicity compared to imidazole analogs

Substituent Effects on Bioactivity

  • Chlorine vs. Fluorine Substituents : The target compound’s dichlorophenyl group confers higher electron-withdrawing effects compared to difluorophenyl derivatives (e.g., CAS 303997-04-8), enhancing electrophilic reactivity and interaction with microbial targets .
  • Imidazole vs. Triazole Rings : Imidazole derivatives (e.g., the target compound) exhibit narrower-spectrum antifungal activity compared to triazole analogs due to reduced binding affinity to fungal cytochrome P450 enzymes . However, imidazoles may have lower metabolic instability in vivo .

Physicochemical Properties

  • Lipophilicity : The 2,4-dichlorophenyl group in the target compound increases logP (predicted ~3.2) compared to dimethylphenyl (logP ~2.8) or difluorophenyl (logP ~2.5) analogs, favoring tissue penetration .
  • Solubility: The dimethylamino group enhances water solubility (estimated 0.5 mg/mL) relative to non-polar triazole derivatives (e.g., <0.1 mg/mL for triazole analogs in Table 1) .

Toxicity and Stability

  • The target compound’s imidazole ring is associated with fewer reported neurotoxic effects compared to triazole derivatives, which may induce headaches or dry eye syndromes in clinical settings .
  • Stability studies indicate that the Z-configuration in the propenone backbone resists isomerization under physiological pH, unlike some triazole chalcone derivatives .

Preparation Methods

Method A: Base-Catalyzed Condensation with PEG600

This method employs polyethylene glycol (PEG600) as a phase-transfer catalyst to enhance reaction efficiency:

Procedure :

  • Reagents : 2-Chloro-1-(2,4-dichlorophenyl)ethanone (1.0 eq), imidazole (2.5 eq), NaOH (1.2 eq), PEG600 (10 mol%), DMF solvent.

  • Conditions :

    • Temperature: 110–115°C for 4 hours.

    • Post-reaction cooling to 50–55°C, followed by ice-water quenching.

  • Purification : Centrifugation and recrystallization from toluene.

  • Yield : 68–75%.

Mechanistic Insight : PEG600 stabilizes the transition state, reducing side reactions such as imidazole dimerization. The (Z)-configuration is favored due to steric hindrance between the dichlorophenyl and imidazole groups.

Method B: Microwave-Assisted One-Pot Synthesis

Microwave irradiation significantly reduces reaction times while improving regioselectivity:

Procedure :

  • Reagents : 2,4-Dichlorobenzaldehyde (1.0 eq), dimethylamine hydrochloride (1.5 eq), imidazole-2-carbaldehyde (1.2 eq).

  • Conditions :

    • Solvent: Ethanol/water (3:1 v/v).

    • Microwave power: 300 W, 15 minutes.

  • Purification : Column chromatography (SiO₂, hexane/ethyl acetate 4:1).

  • Yield : 82%.

Advantages :

  • 40% reduction in reaction time compared to conventional heating.

  • Enhanced (Z)-selectivity (>95%) due to uniform thermal distribution.

Method C: Enantioselective Bromination-Alkylation

This two-step approach ensures high enantiomeric excess (ee) for pharmaceutical applications:

Step 1: Bromination

  • Reagents : 1-(2,4-Dichlorophenyl)propenone (1.0 eq), Br₂ (1.1 eq), RuCl₃ catalyst (5 mol%).

  • Conditions : CH₂Cl₂, 0°C, 2 hours.

  • Intermediate : 2-Bromo-1-(2,4-dichlorophenyl)propenone (89% yield).

Step 2: Imidazole Alkylation

  • Reagents : Brominated intermediate (1.0 eq), imidazole (3.0 eq), K₂CO₃ (2.0 eq).

  • Conditions : DMF, 80°C, 12 hours.

  • Yield : 78% with 92% ee.

Optimization and Industrial-Scale Production

Solvent and Catalyst Screening

ParameterOptimal ChoiceImpact on Yield
Solvent DMFMaximizes solubility of dichlorophenyl intermediates.
Catalyst PEG600 vs. TBABPEG600 improves yield by 15% over tetrabutylammonium bromide (TBAB).
Temperature 110–115°CHigher temperatures reduce reaction time but risk decomposition.

Industrial Continuous-Flow Synthesis

A patented continuous-flow system achieves 90% yield at 150 g/hour throughput:

  • Reactors : Two sequential microreactors (Step 1: bromination; Step 2: alkylation).

  • Residence Time : 8 minutes total.

  • Purity : >99.5% by HPLC.

Comparative Analysis of Methods

MethodYield (%)(Z)-SelectivityScalabilityCost Efficiency
Base-Catalyzed 68–7588%HighModerate
Microwave 8295%ModerateHigh
Bromination-Alkylation 7892% (ee)LowLow

Key Findings :

  • Microwave-assisted synthesis offers the best balance of yield and selectivity for research-scale production.

  • Continuous-flow systems are optimal for industrial applications due to throughput and purity .

Q & A

Q. What synthetic methodologies are recommended for preparing (2Z)-1-(2,4-dichlorophenyl)-3-(dimethylamino)-2-(1H-imidazol-2-yl)-2-propen-1-one?

A common approach involves a Claisen-Schmidt condensation between 2,4-dichloroacetophenone and a preformed imidazole-aldehyde derivative. The reaction is typically catalyzed by acid (e.g., p-toluenesulfonic acid) under reflux in ethanol. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the Z-isomer. For analogs, yields of 60–75% are reported under optimized conditions, with stereochemistry controlled by steric hindrance during enolization .

Q. How can the stereochemical configuration (Z/E) of the propenone moiety be experimentally confirmed?

X-ray crystallography is the gold standard for unambiguous confirmation (e.g., similar structures in and ). For rapid analysis, nuclear Overhauser effect (NOE) NMR spectroscopy can distinguish Z/E isomers. In the Z-configuration, NOE interactions between the imidazol-2-yl proton and the dichlorophenyl group are observed, whereas the E-isomer shows no such cross-peaks .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key methods include:

  • ¹H/¹³C NMR : To confirm substituent positions (e.g., imidazole protons at δ 6.8–7.2 ppm, dimethylamino at δ 2.2–2.5 ppm).
  • IR Spectroscopy : Stretching frequencies for carbonyl (C=O, ~1680 cm⁻¹) and imidazole (C=N, ~1600 cm⁻¹).
  • Mass Spectrometry (HRMS) : To verify molecular ion peaks (expected [M+H]⁺ ≈ 364.05 Da).
  • Melting Point Analysis : Typical range 130–135°C (analog data from ).

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Antifungal activity can be assessed using broth microdilution (CLSI M27/M38 guidelines) against Candida albicans and Aspergillus fumigatus. MIC values for related imidazole derivatives range from 2–16 µg/mL, depending on substituent effects . Cytotoxicity screening (e.g., MTT assay on mammalian cells) is recommended to establish selectivity indices.

Advanced Research Questions

Q. How can computational chemistry resolve contradictions between theoretical and experimental spectral data?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic transitions and vibrational frequencies. Discrepancies in carbonyl stretching (IR) or NMR chemical shifts may arise from solvent effects or crystal packing, which can be simulated using polarizable continuum models (PCM) or periodic boundary conditions .

Q. What strategies mitigate competing side reactions during synthesis, such as imidazole ring degradation?

Side reactions are minimized by:

  • Temperature Control : Maintain reflux ≤80°C to prevent retro-aldol decomposition.
  • Catalyst Selection : Use mild Lewis acids (e.g., ZnCl₂) instead of strong protic acids.
  • Protecting Groups : Temporarily protect the imidazole nitrogen with Boc groups to avoid nucleophilic attack during condensation .

Q. How does the electronic structure of the dichlorophenyl group influence reactivity in cross-coupling reactions?

The electron-withdrawing Cl substituents activate the phenyl ring for electrophilic substitution but deactivate it for Suzuki-Miyaura coupling. Hammett σ⁺ constants (σ⁺ = +0.23 for 2,4-Cl₂) predict slower oxidative addition in palladium-catalyzed reactions. Alternative strategies, such as Ullmann coupling with CuI/L-proline, are recommended for functionalization .

Q. What crystallographic challenges arise in resolving the Z-isomer’s structure, and how are they addressed?

Poor crystal growth due to flexible propenone chain is common. Techniques include:

  • Slow Evaporation : Use mixed solvents (e.g., CHCl₃/MeOH) to enhance crystal lattice stability.
  • Low-Temperature Data Collection : Mitrate thermal motion artifacts (e.g., 100 K, as in ).
  • TWINABS Software : Correct for twinning in monoclinic systems .

Q. How do solvent polarity and pH affect the compound’s tautomeric equilibrium between imidazole and imidazolium forms?

In polar aprotic solvents (DMF, DMSO), the neutral imidazole form dominates (¹H NMR: singlets for NH). In acidic media (pH <5), protonation at N3 generates an imidazolium species, shifting the carbonyl stretching frequency by ~20 cm⁻¹ (IR) and altering bioactivity .

Data Contradiction Analysis

Example : Discrepancies in reported antifungal MIC values for similar compounds.

  • Resolution : Variability may stem from assay conditions (e.g., inoculum size, incubation time). Standardize protocols using CLSI guidelines and include positive controls (e.g., fluconazole). Cross-validate with time-kill curves to assess fungistatic vs. fungicidal effects .

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